molecular formula C15H10ClN5O5 B11477466 2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine

2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine

Cat. No.: B11477466
M. Wt: 375.72 g/mol
InChI Key: DREOUIABMMSCGH-UHFFFAOYSA-N
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Description

2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, dinitrophenyl group, and oxadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4,6-dimethylpyridine with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent to form the corresponding ester. This ester is then cyclized with hydrazine hydrate to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the dinitrophenyl group allows for strong interactions with protein active sites, while the oxadiazole ring contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Similar in structure but contains an indolinone moiety instead of a pyridine ring.

    2-(2-Chloro-3,5-dinitrophenyl)-4-H-3,1-benzoxazin-4-one: Contains a benzoxazinone ring instead of an oxadiazole ring.

Properties

Molecular Formula

C15H10ClN5O5

Molecular Weight

375.72 g/mol

IUPAC Name

3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-(3,5-dinitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H10ClN5O5/c1-7-3-8(2)17-13(16)12(7)14-18-15(26-19-14)9-4-10(20(22)23)6-11(5-9)21(24)25/h3-6H,1-2H3

InChI Key

DREOUIABMMSCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C2=NOC(=N2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)C

Origin of Product

United States

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